tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Overview
Description
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is an organic compound that features a tert-butyl group attached to a tetrahydrofuran ring with an amino group and a carbamate moiety
Mechanism of Action
Target of Action
Similar compounds like tert-butyl carbamate have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with enzymes or receptors involved in these biochemical processes.
Mode of Action
It’s known that similar compounds participate in palladium-catalyzed cross-coupling reactions . This suggests that the compound might interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Related compounds have been used in the synthesis of tetrasubstituted pyrroles , indicating that it may influence the biochemical pathways involved in the synthesis of these compounds.
Result of Action
Based on the known uses of similar compounds, it can be inferred that the compound may result in the synthesis of specific organic compounds, such as n-boc-protected anilines and tetrasubstituted pyrroles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves the protection of the amino group followed by the formation of the tetrahydrofuran ring. One common method includes the use of tert-butyl carbamate as a protecting group for the amino group, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran compounds.
Scientific Research Applications
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in NMR studies due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate: Similar in structure but with a pyran ring instead of a tetrahydrofuran ring.
Tert-butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate: Similar but with a hydroxyl group instead of an amino group.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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